molecular formula C21H21F3N4O4S B12494356 4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12494356
M. Wt: 482.5 g/mol
InChI Key: JONIRKXZWCRDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a variety of functional groups, including an ethoxy group, a nitro group, a pyrrolidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline to form the benzamide core.

    Introduction of the Carbamothioyl Group: The benzamide core is then treated with thiophosgene to introduce the carbamothioyl group, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Reduction of Nitro Group: The major product is the corresponding amine.

    Substitution of Ethoxy Group: The major products depend on the nucleophile used, such as halides, amines, or thiols.

Scientific Research Applications

4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of various functional groups on biological activity.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group, pyrrolidine ring, and trifluoromethyl group can influence its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: Lacks the trifluoromethyl group.

    4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-methylphenyl]carbamothioyl}benzamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This can result in improved pharmacokinetic properties and potentially greater biological activity.

Properties

Molecular Formula

C21H21F3N4O4S

Molecular Weight

482.5 g/mol

IUPAC Name

4-ethoxy-3-nitro-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H21F3N4O4S/c1-2-32-18-8-5-13(11-17(18)28(30)31)19(29)26-20(33)25-15-12-14(21(22,23)24)6-7-16(15)27-9-3-4-10-27/h5-8,11-12H,2-4,9-10H2,1H3,(H2,25,26,29,33)

InChI Key

JONIRKXZWCRDGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.